

# TCS2002: A Technical Guide to a Potent GSK-3β Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TCS2002** is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its ability to cross the blood-brain barrier and modulate key signaling pathways has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **TCS2002**, including detailed experimental protocols and a proposed synthetic pathway.

## **Chemical Structure and Properties**

**TCS2002**, with the chemical name 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole, is a complex heterocyclic molecule. Its structure is characterized by a central 1,3,4-oxadiazole ring linked to a benzofuran moiety and a methylsulfinylphenyl group.

Table 1: Physicochemical Properties of TCS2002



Property	Value
Chemical Formula	C18H14N2O3S
Molecular Weight	338.38 g/mol [1]
CAS Number	1005201-24-0[1]
Purity	≥98% (HPLC)[1]
Appearance	White to off-white solid
Storage	Store at +4°C[1]

Table 2: Solubility of TCS2002

Solvent	Maximum Concentration
DMSO	100 mM[1]
Ethanol	25 mM[1]

# **Biological Activity and Mechanism of Action**

**TCS2002** is a highly potent inhibitor of GSK-3 $\beta$  with an IC50 value of 35 nM.[1][2][3] GSK-3 $\beta$  is a key enzyme in various signaling pathways, most notably the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 $\beta$  phosphorylates  $\beta$ -catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3 $\beta$ , **TCS2002** prevents the phosphorylation of  $\beta$ -catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus,  $\beta$ -catenin acts as a transcriptional co-activator, stimulating the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

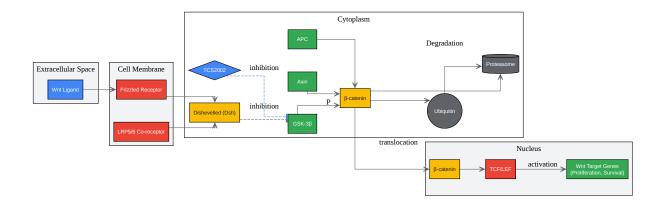
One of the significant downstream effects of GSK-3 $\beta$  inhibition by **TCS2002** is the reduction of tau protein hyperphosphorylation.[1][2][3] Tau is a microtubule-associated protein that is abnormally hyperphosphorylated in Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. Oral administration of **TCS2002** has been shown to inhibit cold water stress-induced tau hyperphosphorylation in the mouse brain, highlighting its potential as a therapeutic agent for Alzheimer's and other tauopathies.[1][2][3]



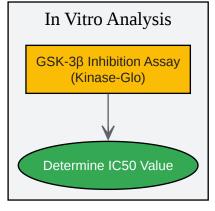


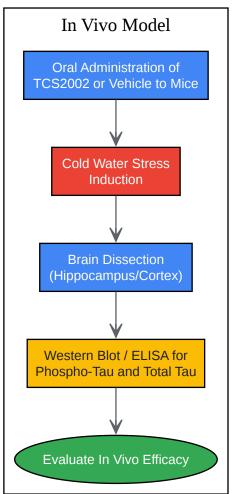
# **Signaling Pathway**











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